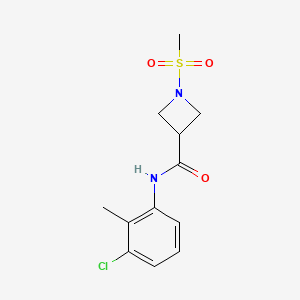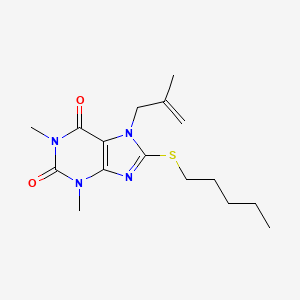![molecular formula C12H16O4 B2629540 (E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate CAS No. 226916-17-2](/img/structure/B2629540.png)
(E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate” is a chemical compound with the CAS number 226916-17-2 . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,4-dioxaspiro[4.5]dec-7-en-7-yl group attached to an acrylate . The molecular formula is C12H16O4 .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not provided in the search results. For detailed reaction information, it would be best to refer to scientific literature .Aplicaciones Científicas De Investigación
Spiroacetals in Nature and Synthetic Applications
Natural Occurrence and Biological Significance : Spiroacetals are widespread in nature and have been identified in various biological contexts, particularly as volatile constituents of insect secretions. Some spiroacetals function as insect pheromones, playing crucial roles in communication among species, such as aggregation or repulsion. For example, certain spiroacetals are key components in the aggregation pheromones of bark beetles or act as repellents in other beetle species. The study by Francke and Kitching (2001) provides comprehensive insights into the structures, distribution, and biosynthesis of volatile spiroacetals, highlighting their significance in ecological interactions and potential for bio-inspired applications (Francke & Kitching, 2001).
Synthesis and Chemical Studies : The synthetic versatility of spiroacetals, including those structurally related to "(E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate", has been explored in various studies. For instance, Nguyen et al. (2012) discussed the organocatalytic enantioselective synthesis of bicyclic β-lactones through a nucleophile-catalyzed aldol-lactonization process, indicating the potential for creating complex molecular architectures from simple starting materials (Nguyen et al., 2012). Similarly, Kurniawan et al. (2017) demonstrated the synthesis of novel 1,4-dioxaspiro compounds from oleic acid, suggesting their applicability as potential biolubricants, thereby highlighting the environmental and industrial relevance of spiroacetal derivatives (Kurniawan et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (E)-3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-14-11(13)5-4-10-3-2-6-12(9-10)15-7-8-16-12/h3-5H,2,6-9H2,1H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFWOFLOOPUESJ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CCCC2(C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CCCC2(C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


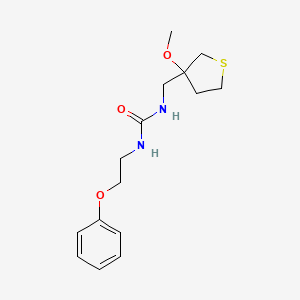

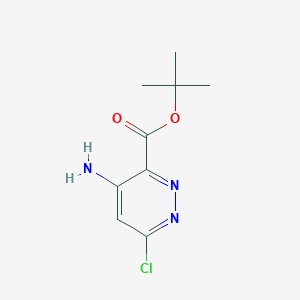
![4-[2-(2-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2629468.png)
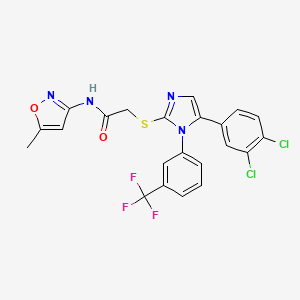
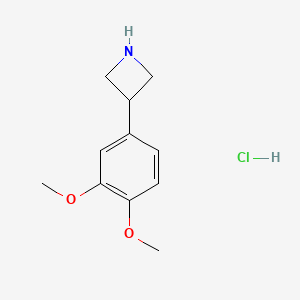
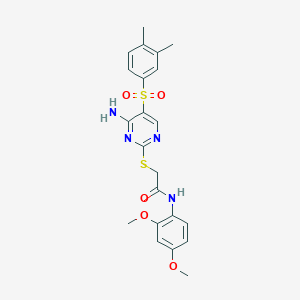
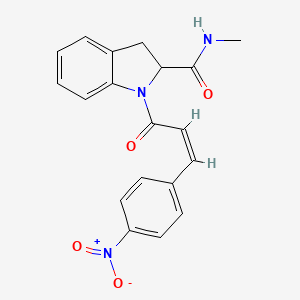

![N-(4-methoxyphenethyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2629476.png)
